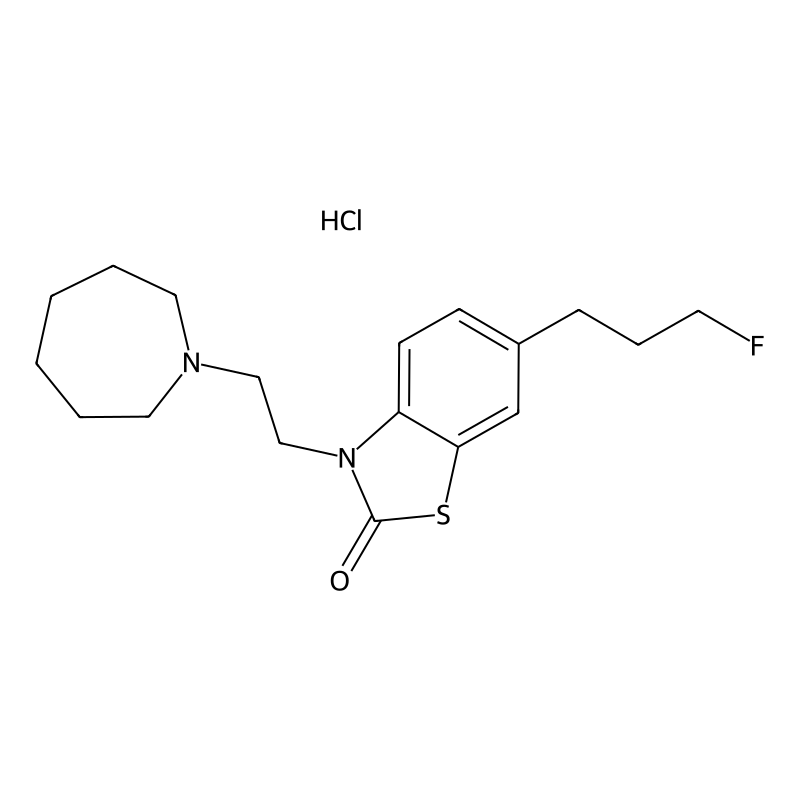

3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

- Medicinal Chemistry: The benzothiazole core structure is present in various bioactive molecules, including some with anti-bacterial and anti-fungal properties []. The azepan and fluoropropyl moieties further modify the compound, potentially influencing its biological activity. Research could explore if the compound exhibits any pharmacological effects.

- Material Science: Fluorine substitution can alter the physical properties of molecules. Research could investigate if the compound possesses interesting material properties, such as specific conductivity or thermal stability.

3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride is a chemical compound with the molecular formula C18H26ClFN2OS. It features a complex structure that includes an azepan ring, a fluoropropyl group, and a benzo[d]thiazole moiety, which contribute to its unique properties. The compound is known for its potential applications in medicinal chemistry due to its structural characteristics that may influence biological activity .

- Nucleophilic Substitution: The chlorine atom in the hydrochloride form can be replaced by nucleophiles, potentially allowing for the synthesis of derivatives.

- Reduction Reactions: The presence of the carbonyl group in the thiazole may be susceptible to reduction, leading to alcohol or amine derivatives.

- Condensation Reactions: The azepan moiety can participate in condensation reactions, forming new compounds with diverse functionalities.

These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacological profile.

Preliminary studies suggest that 3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride exhibits significant biological activity, particularly in:

- Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains.

- Anticancer Activity: Initial assays indicate potential cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action.

- Neurological Effects: Given the presence of the azepan structure, there are hypotheses regarding its efficacy in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.

Several synthetic routes have been proposed for obtaining 3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride:

- Starting Materials: The synthesis typically begins with commercially available thiazole derivatives and azepan precursors.

- Stepwise Synthesis:

- Formation of the thiazole ring through cyclization reactions.

- Introduction of the azepan moiety via alkylation or amination.

- Final steps involve fluorination and chlorination to yield the hydrochloride salt.

Each step requires careful control of reaction conditions to maximize yield and purity .

The compound has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activity, it is a candidate for drug development targeting infectious diseases and cancer.

- Research Tool: It may serve as a lead compound for synthesizing new derivatives with enhanced properties.

- Chemical Probes: Its unique structure could be utilized in biochemical assays to explore specific biological pathways.

Interaction studies are crucial for understanding how 3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride interacts with biological systems:

- Protein Binding Assays: Investigating how well the compound binds to target proteins can provide insights into its mechanism of action.

- Receptor

Several compounds share structural similarities with 3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride. These include:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(2-aminoethyl)-6-propylbenzo[d]thiazol-2(3H)-one | Lacks fluorine; simpler amine substituent | Moderate antimicrobial activity |

| 4-(2-(azepan-1-yl)ethyl)-5-fluorobenzo[d]thiazole | Different substitution pattern; fluorinated benzene | Potential anticancer properties |

| 2-(azepan-1-yl)ethylbenzothiazole | Similar azepan structure; lacks additional groups | Limited biological data available |

The uniqueness of 3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride lies in its specific combination of functional groups and their arrangement, which may lead to distinct pharmacological profiles compared to these similar compounds.

Purity

Exact Mass

Appearance

Storage

Dates

2: Avery BA, Vuppala PK, Jamalapuram S, Sharma A, Mesangeau C, Chin FT, McCurdy CR. Quantification of highly selective sigma-1 receptor antagonist CM304 using liquid chromatography tandem mass spectrometry and its application to a pre-clinical pharmacokinetic study. Drug Test Anal. 2017 Aug;9(8):1236-1242. doi: 10.1002/dta.2156. Epub 2017 Apr 11. PubMed PMID: 28039926.